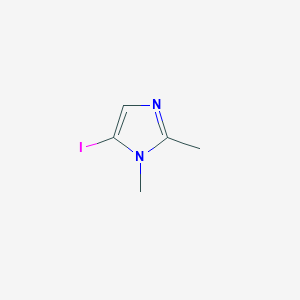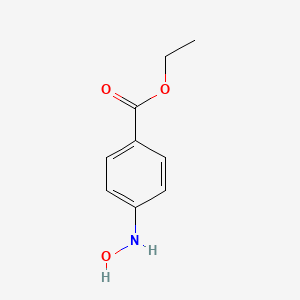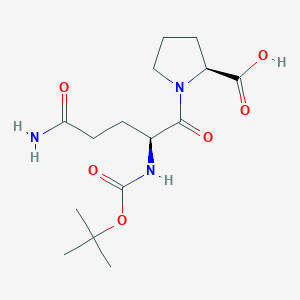
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride
描述
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride, also known as DFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPP is a piperazine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
科学研究应用
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. In addition, 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has been investigated for its potential use as a tool in neuroscience research to study the role of serotonin receptors in the brain.
作用机制
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride acts as a selective agonist for the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other physiological processes. By activating this receptor, 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride can modulate the release of neurotransmitters such as serotonin and dopamine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, leading to its antidepressant and anxiolytic effects. 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival. Additionally, 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has several advantages for lab experiments. It is a selective agonist for the serotonin 5-HT1A receptor, making it a useful tool for studying the role of this receptor in the brain. 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has some limitations. It has a short half-life and can be rapidly metabolized in vivo, which may limit its therapeutic potential. Additionally, 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has low affinity for other serotonin receptors, which may limit its usefulness in studying other aspects of serotonin signaling.
未来方向
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has several potential future directions for research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has been shown to have neuroprotective effects in animal models, and further research could explore its potential as a therapeutic agent. Additionally, 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride could be used as a tool in neuroscience research to study the role of serotonin receptors in the brain. Further research could also explore modifications to the structure of 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride to improve its pharmacokinetic properties and increase its therapeutic potential.
属性
IUPAC Name |
1-(3,4-difluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2.2ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRNKLRZVRZKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)piperazine 2HCl | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


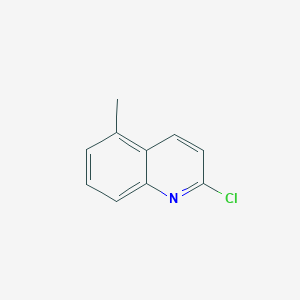
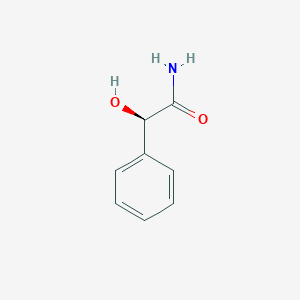


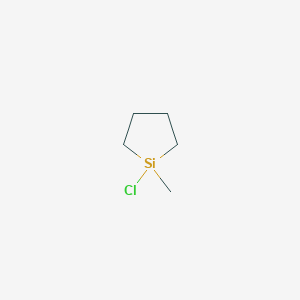
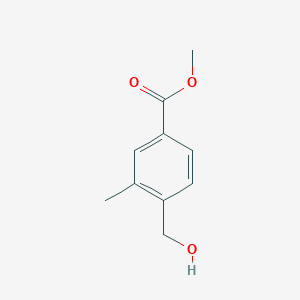
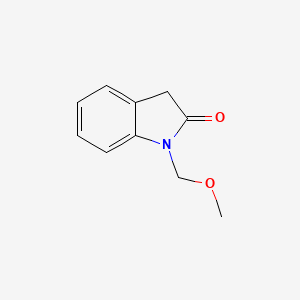

![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride](/img/structure/B3254598.png)
